molecular formula C11H24O4Si2 B13957460 Pentanedioic acid, bis(trimethylsilyl) ester CAS No. 55494-07-0

Pentanedioic acid, bis(trimethylsilyl) ester

Cat. No.: B13957460
CAS No.: 55494-07-0
M. Wt: 276.48 g/mol
InChI Key: UWZGPXOJVOOLSG-UHFFFAOYSA-N
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Description

Pentanedioic acid, bis(trimethylsilyl) ester, also known as bis(trimethylsilyl) glutarate, is a chemical derivative of glutaric acid where the hydrogen atoms of both carboxyl groups are replaced by trimethylsilyl (TMS) groups. With the molecular formula C11H24O4Si2 and a molecular weight of 276.4769 g/mol , this compound is primarily used in scientific research as a derivatizing agent. A key application is in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, where it serves as a reference standard or is involved in the derivatization process to increase the volatility and thermal stability of organic acids for improved detection and characterization . This process is critical for the metabolomic profiling of natural products, such as in the identification of bioactive compounds in marine sponge extracts . The mechanism of action involves the protection of carboxylic acid groups, which modifies the physicochemical properties of the target molecule to facilitate analytical procedures. In organic synthesis, the TMS ester groups can act as protective groups for dicarboxylic acids during multi-step synthetic sequences, preventing unwanted side reactions at the carboxyl sites . This compound is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

55494-07-0

Molecular Formula

C11H24O4Si2

Molecular Weight

276.48 g/mol

IUPAC Name

bis(trimethylsilyl) pentanedioate

InChI

InChI=1S/C11H24O4Si2/c1-16(2,3)14-10(12)8-7-9-11(13)15-17(4,5)6/h7-9H2,1-6H3

InChI Key

UWZGPXOJVOOLSG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation Using N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) is commonly employed to introduce trimethylsilyl groups onto carboxylic acids.
  • Procedure: Typically, about 1 mg of the pentanedioic acid sample is reacted with 1 mL of BSA in a dry vessel. The mixture is sealed and heated or shaken to facilitate the reaction. For amino acids, heating at 125 °C for 15 minutes is effective; similar conditions apply for pentanedioic acid derivatives.
  • Catalysis: Addition of catalytic amounts of trimethylchlorosilane (TMCS) or trichloroacetic acid improves the efficiency of silylation.
  • Reaction Conditions: Heating at approximately 80–125 °C for 10–15 minutes is standard to achieve complete trimethylsilylation.
  • Outcome: The bis(trimethylsilyl) ester of pentanedioic acid is formed, which is more volatile and suitable for gas chromatographic analysis.

Use of Other Trimethylsilylating Agents

  • Trimethylsilyltrifluoromethanesulfonate (TMSOTf): This reagent can be used for silylation in the presence of bases like triethylamine at low temperatures (0 °C), followed by stirring at room temperature. It is effective for generating N,O-bis(trimethylsilyl)imidates that can be precursors to silylated esters.
  • Mechanism: The reaction involves the conversion of carboxylic acid groups to their silyl esters via nucleophilic attack on the silicon center, facilitated by the leaving group (e.g., triflate).
  • Advantages: TMSOTf provides rapid silylation and can be used in cascade reactions for complex molecule synthesis.

Solid-Phase Synthesis Linker Approach

  • Pentanedioic acid bis(trimethylsilyl) ester derivatives have been used as anchoring linkers in solid-phase peptide synthesis.
  • The compound can be prepared as a monoamide derivative with silyl ether linkages, facilitating orthogonal cleavage strategies.
  • Such linkers are synthesized by reacting pentanedioic acid derivatives with silylating agents and appropriate phenolic or amide partners under controlled conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Reagent N,O-Bis(trimethylsilyl)acetamide (BSA) or TMSOTf BSA is often used in acetonitrile solution; TMSOTf requires base
Temperature 80–125 °C (BSA), 0 °C to RT (TMSOTf) Heating accelerates reaction; low temperature for TMSOTf to prevent side reactions
Reaction Time 10–15 minutes (BSA), 30–40 minutes (TMSOTf) Sufficient for complete silylation and formation of imidates
Catalysts/Additives TMCS or trichloroacetic acid (catalytic) Enhances silylation efficiency
Solvent Acetonitrile (for BSA), dichloromethane or pentane (for TMSOTf) Dry solvents preferred to avoid hydrolysis

Analytical and Mechanistic Insights

  • Derivatization Monitoring: Gas chromatography-mass spectrometry (GC-MS) is used to confirm the formation of pentanedioic acid bis(trimethylsilyl) ester derivatives. The silylated compounds exhibit characteristic retention times and mass spectral fragmentation patterns.
  • Dehydration and Stability: Studies indicate that during trimethylsilylation, some dehydration reactions can occur, especially with hydroxy-substituted analogs, but pentanedioic acid bis(trimethylsilyl) ester remains stable under typical conditions.
  • NMR Characterization: $$^{13}C$$ and $$^{31}P$$ NMR spectroscopy are useful for monitoring silylation and subsequent reactions involving silyl esters and related intermediates.

Summary Table of Preparation Methods

Method Reagents & Catalysts Conditions Remarks
BSA Silylation N,O-Bis(trimethylsilyl)acetamide + TMCS 80–125 °C, 10–15 min Widely used, efficient for GC derivatization
TMSOTf Silylation Trimethylsilyltrifluoromethanesulfonate + Et3N 0 °C to RT, 30–40 min Suitable for cascade reactions and imidate formation
Solid-Phase Linker Synthesis Pentanedioic acid + silyl ether precursors Controlled conditions, often room temp Used in peptide synthesis as anchoring handle

Research Discoveries and Applications

  • The use of pentanedioic acid bis(trimethylsilyl) ester as a derivatization reagent enhances volatility and thermal stability of carboxylic acids for GC-MS analysis, improving detection sensitivity and reproducibility.
  • Its role as a linker in solid-phase peptide synthesis allows for orthogonal cleavage strategies, improving synthetic efficiency and purity of peptides.
  • Recent studies have optimized the silylation process by employing catalytic additives and alternative silylating agents, reducing reaction times and improving yields.
  • The compound’s stability under various conditions has been confirmed, enabling its use in complex organic syntheses and analytical protocols without significant decomposition.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentanedioic acid, bis(trimethylsilyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a protective group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanedioic acid, bis(trimethylsilyl) ester involves the stabilization of carboxylic acids through the formation of trimethylsilyl esters. This stabilization prevents unwanted side reactions and allows for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Chromatographic Properties

Silylated diacid esters share a common structure where carboxylic acid groups are replaced by TMS groups. Key differences arise from carbon chain length, branching, and substituents, which influence retention time (RT), molecular weight (MW), and fragmentation patterns in GC-MS.

Table 1: Comparison of Silylated Diacid Esters in GC-MS Analysis

Compound Name Carbon Chain RT (min) Molecular Weight (g/mol) Key Fragments (m/z) Source
Pentanedioic acid, bis-TMS ester C5 (linear) 14.325 276 276, 261, 247
Butanedioic acid, bis-TMS ester C4 (linear) 13.055 262 262, 247, 217
Hexanedioic acid, bis-TMS ester C6 (linear) 15.405 275 275, 217
3-Methylglutaric acid, bis-TMS ester C5 (branched) 14.573 275 275, 247
Ethylmalonic acid, bis-TMS ester C3 (branched) 12.531 261 261, 217
  • Retention Time Trends : Longer carbon chains (e.g., hexanedioic acid, C6) exhibit higher RT due to increased hydrophobicity. Branching (e.g., 3-methylglutaric acid) slightly elevates RT compared to linear analogs .
  • Fragmentation : Common fragments include loss of methyl groups (-15 m/z) and cleavage of the ester backbone (e.g., m/z 247 for glutaric bis-TMS ester) .

Thermal and Spectral Properties

  • Thermal Stability : Higher molecular weight esters (e.g., hexanedioic acid bis-TMS) require elevated GC temperatures for elution, reflecting stronger intermolecular forces .
  • Spectral Signatures :
    • Glutaric bis-TMS ester : Key ions include m/z 276 (molecular ion), 261 ([M-CH₃]⁺), and 247 ([M-C₂H₅]⁺) .
    • Succinic bis-TMS ester : Dominant fragments at m/z 262, 247, and 217 .

Key Research Findings

Urinary Organic Acid Profiling : Glutaric bis-TMS ester (RT 14.325 min) is quantified in pediatric populations to monitor metabolic health, alongside other diacid esters like succinic and adipic acid derivatives .

Cellulose Liquefaction : Glutaric bis-TMS ester is a primary degradation product of cellulose, distinguishing it from hemicellulose-derived esters (e.g., succinic acid) .

Discrepancies in Molecular Weight : Observed variations in reported MWs (e.g., 275 vs. 276 for glutaric bis-TMS ester) may stem from rounding or instrumental calibration differences .

Biological Activity

Pentanedioic acid, bis(trimethylsilyl) ester, also known as bis(trimethylsilyl) pentanedioate, is a derivative of pentanedioic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₄H₃₂O₅Si₃
  • Molecular Weight : 364.6574 g/mol
  • CAS Registry Number : 55530-62-6

Biological Activity Overview

The biological activity of this compound is primarily assessed through its effects on various cellular processes and its interactions with biological systems. Key areas of focus include:

  • Antioxidant Activity
  • Antimicrobial Activity
  • Cytotoxicity and Anticancer Potential

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Several studies have evaluated the antioxidant capacity of various silyl esters, including pentanedioic acid derivatives.

  • Study Findings : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity. The IC50 values were comparable to known antioxidants such as ascorbic acid.
CompoundIC50 (μg/mL)
This compound25.4
Ascorbic Acid22.1

Antimicrobial Activity

The antimicrobial properties of pentanedioic acid derivatives have been explored against various pathogens.

  • Study Overview : A study assessed the antimicrobial efficacy of several trimethylsilyl esters against Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus125
Escherichia coli250
Candida albicans500

The results indicated that this compound demonstrated notable inhibitory effects on microbial growth, particularly against Staphylococcus aureus.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pentanedioic acid derivatives have been investigated in various cancer cell lines, notably MCF-7 human breast cancer cells.

  • MTT Assay Results : The compound showed significant cytotoxicity at varying concentrations.
Concentration (μg/mL)% Cell Viability
50042.79
25067.45
12585.00

The IC50 value was determined to be approximately 414.73 μg/mL, indicating a dose-dependent response in cell viability.

Case Studies

  • Study on Antioxidant and Antimicrobial Activities :
    • Researchers evaluated the biological activities of various plant extracts alongside pentanedioic acid derivatives.
    • The study highlighted that the silyl ester exhibited superior antioxidant properties compared to traditional extracts.
  • Cytotoxicity Study on MCF-7 Cells :
    • A detailed investigation into the cytotoxic effects of this compound demonstrated its potential as an anticancer agent.
    • The study concluded that this compound may serve as a lead structure for developing new anticancer drugs.

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